molecular formula C8H6FNO2 B13620565 1-Fluoro-3-isocyanato-2-methoxybenzene

1-Fluoro-3-isocyanato-2-methoxybenzene

Cat. No.: B13620565
M. Wt: 167.14 g/mol
InChI Key: YIPGLQHOGGMVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzene, featuring a fluorine atom, an isocyanate group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isocyanato-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-2-nitrobenzene with methanol in the presence of a base such as potassium tert-butoxide (KOtBu) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 80°C for several hours, followed by purification through chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents.

    Addition Reactions: Amines or alcohols in the presence of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Addition: Formation of urea or carbamate derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-Fluoro-3-isocyanato-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-3-isocyanato-2-methoxybenzene involves its reactive functional groups:

Comparison with Similar Compounds

  • 1-Fluoro-2-isocyanato-3-methoxybenzene
  • 1-Fluoro-4-isocyanato-2-methoxybenzene
  • 1-Fluoro-3-isocyanato-4-methoxybenzene

Comparison: 1-Fluoro-3-isocyanato-2-methoxybenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it suitable for specific synthetic and industrial applications .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-3-isocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6FNO2/c1-12-8-6(9)3-2-4-7(8)10-5-11/h2-4H,1H3

InChI Key

YIPGLQHOGGMVQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.